2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione
Overview
Description
“2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione” is a chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.21 . It is also known by its IUPAC name, 2-(4-hydroxybut-2-ynyl)isoindoline-1,3-dione .
Synthesis Analysis
The synthesis of isoindole derivatives has been a topic of interest in recent years. For instance, a study highlighted the synthesis of fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes . Another study reported the synthesis of new 1H-isoindole-1,3(2H)-dione derivatives in good yield .Molecular Structure Analysis
The InChI code for “2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione” is 1S/C12H9NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,14H,7-8H2 .Physical And Chemical Properties Analysis
“2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione” is a powder at room temperature . It has a melting point of 171-173 degrees Celsius .Scientific Research Applications
- Research : In silico studies predict their affinity for the dopamine receptor D2, and some derivatives have shown promising results in vivo .
- Research : Multistep chemical pathways were employed to synthesize these compounds, aiming to explore their cytotoxicity .
- Research : Density functional theory (DFT) and time-dependent DFT (TDDFT) analyses have investigated the ESIPT process of 2-butyl-4-hydroxyisoindoline-1,3-dione .
- Research : In silico analysis evaluates binding affinity, Lipinski’s rule of five, and toxicity properties .
- Research : YaI-01 (254 µmol/kg) successfully reversed Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Antipsychotic Agents and Dopamine Receptors
Anticancer Effects
Fluorescent Probes and ESIPT Mechanism
Biogenic Amine Analogues and Pharmacokinetics
Reversion of Parkinsonism
Green Synthesis and Crystal Structure Modeling
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-hydroxybut-2-ynyl)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,14H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNBDAYJRGIYEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.